Methyl 3-hydroxy-2,2-dimethylpropanoate

Description

Properties

IUPAC Name |

methyl 3-hydroxy-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2,4-7)5(8)9-3/h7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRFTNVYOAGTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161214 | |

| Record name | Methyl 3-hydroxypivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14002-80-3 | |

| Record name | Methyl 3-hydroxy-2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxypivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxypivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-hydroxypivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-HYDROXYPIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKS6ZV8KFW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-hydroxy-2,2-dimethylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 3-hydroxy-2,2-dimethylpropanoate, also known as Methyl Hydroxypivalate. It covers its chemical properties, synthesis protocols, and applications, particularly focusing on its relevance in synthetic chemistry and drug discovery.

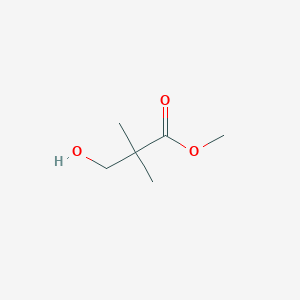

Compound Profile and Structural Formula

This compound is an organic compound classified as an ester.[1] It is derived from 3-hydroxy-2,2-dimethylpropanoic acid and features both a hydroxyl and a methyl ester functional group.[1] Its structure is notable for the gem-dimethyl groups adjacent to the ester functionality.

Structural Formula:

Physicochemical Properties

The compound is typically a colorless to pale yellow liquid with a fruity odor.[1] It is soluble in organic solvents and its hydroxyl group allows for hydrogen bonding, which influences its physical properties like boiling point and solubility.[1]

Table 1: Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₆H₁₂O₃[2] |

| Molecular Weight | 132.16 g/mol [2] |

| CAS Number | 14002-80-3[2] |

| Density | 1.036 g/mL at 25 °C[3] |

| Boiling Point | 177-178 °C at 740 mmHg[3] |

| Flash Point | 76 °C (169 °F) - closed cup[3][4] |

| Refractive Index | n20/D 1.428[3] |

Experimental Protocols: Synthesis

This compound can be synthesized through several routes. Below are two detailed experimental protocols derived from established methods.

Protocol 1: From 3-chloro-2,2-dimethylpropionic acid [5]

This method involves the reaction of a chlorinated precursor with sodium methoxide.

-

Reaction Setup: To a stirred solution of 30.0 grams (0.22 mol) of 3-chloro-2,2-dimethylpropionic acid in 100 ml of absolute methanol, add 35.6 grams (0.66 mol) of a 25% sodium methoxide solution in methanol dropwise.

-

Reaction Conditions: The addition is exothermic, causing the temperature to rise to 40°C. After the addition is complete, heat the mixture at reflux for 4 hours.

-

Work-up: Cool the reaction mixture to ambient temperature and stir for one hour. Acidify the mixture with concentrated hydrochloric acid and add 150 ml of water.

-

Extraction: Extract the aqueous mixture with four 100 ml portions of methylene chloride.

-

Purification: Combine the organic extracts, dry them with magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the final product as an oil.[5]

Protocol 2: Fischer Esterification of 3-Hydroxy-2,2-dimethylpropionic acid [4]

This is a classic acid-catalyzed esterification.

-

Reaction Setup: Dissolve 15.00 g (127.0 mmol) of 3-Hydroxy-2,2-dimethylpropionic acid in 200 mL of methanol.

-

Catalysis: Add 13.5 g (254 mmol) of concentrated sulfuric acid to the solution.

-

Reaction Conditions: Stir the reaction mixture under reflux for 16 hours.

-

Work-up: After the reaction, concentrate the mixture under vacuum. Dilute the residue with 100 mL of ethyl acetate.

-

Washing: Wash the organic solution sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (50 mL), water (50 mL), and finally brine (50 mL).

-

Purification: Dry the organic phase with anhydrous sodium sulfate. Remove the solvent under vacuum to afford the product as a colorless liquid.[4]

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis.[1] Its applications are found in the production of resins, coatings, and plasticizers.[4]

For drug development professionals, it is a crucial building block for more complex molecules. Research has shown that derivatives of this compound can act as selective inhibitors of colon cancer cell proliferation.[6] Specifically, a series of compounds synthesized from a modified version of this compound have been investigated as promising Histone Deacetylase (HDAC) inhibitors.[6] The introduction of methyl groups is a significant strategy in lead compound optimization, as it can modulate physicochemical, pharmacodynamic, and pharmacokinetic properties.[7]

Visualized Workflow: Synthesis via Fischer Esterification

The following diagram illustrates the logical workflow for the synthesis of this compound using the Fischer Esterification protocol.

Caption: Logical workflow for the synthesis of the target compound.

References

- 1. CAS 14002-80-3: this compound [cymitquimica.com]

- 2. Methyl 3-hydroxypivalate | C6H12O3 | CID 84152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2,2-dimethyl-3-hydroxypropionate 98 14002-80-3 [sigmaaldrich.com]

- 4. HYDROXYPIVALIC ACID METHYL ESTER | 14002-80-3 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-hydroxy-2,2-dimethylpropanoate (CAS 14002-80-3)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-hydroxy-2,2-dimethylpropanoate, also known as Methyl Hydroxypivalate, is a versatile organic compound with significant applications as a building block and intermediate in various industrial and research settings. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, detailed synthesis protocols, and known applications, with a particular focus on its relevance to pharmaceutical research.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[1] It is soluble in water and common organic solvents, a property attributable to the presence of both a hydrophilic hydroxyl group and a lipophilic ester group.[1][2][3]

Physicochemical Properties

A compilation of the key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 14002-80-3 | [1][2][4] |

| Molecular Formula | C₆H₁₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 132.16 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Density | 1.036 g/mL at 25 °C | [2][3][6] |

| Boiling Point | 177-178 °C (at 740 mmHg) | [2][3][6][7] |

| Melting Point | -16 °C | [2][3][7] |

| Flash Point | 76 °C / 169 °F (closed cup) | [2][3][7] |

| Refractive Index (n²⁰/D) | 1.428 | [2][3][6][7] |

| Vapor Pressure | 0.105 mmHg at 25 °C | [2] |

| Water Solubility | Soluble | [2][3] |

| pKa (Predicted) | 14.21 ± 0.10 | [3] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation of this compound.

¹H NMR (Proton NMR): The proton NMR spectrum provides definitive structural information. A reported spectrum in DMSO-d₆ shows the following characteristic peaks, confirming the arrangement of protons in the molecule.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.71 | Singlet | 3H | -OCH₃ (Methyl ester) |

| 3.56 | Singlet | 2H | -CH₂- (adjacent to -OH) |

| 2.05-2.04 | Multiplet | 1H | -OH (Hydroxyl) |

| 1.19 | Singlet | 6H | -C(CH₃)₂ (gem-Dimethyl) |

¹³C NMR and IR Spectroscopy: While detailed peak assignments are not fully enumerated in the cited literature, spectral data for ¹³C NMR and Infrared (IR) spectroscopy are available through databases such as PubChem and commercial suppliers, which can be used for further structural verification.[4][8]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. The following sections provide detailed experimental protocols for two common laboratory-scale methods.

Method 1: From 3-Hydroxy-2,2-dimethylpropionic Acid

This method involves the direct Fischer esterification of the corresponding carboxylic acid using a strong acid catalyst.[3]

Experimental Protocol:

-

Reaction Setup: Dissolve 3-hydroxy-2,2-dimethylpropionic acid (15.00 g, 127.0 mmol) in methanol (200 mL) in a round-bottom flask equipped with a reflux condenser.[3]

-

Catalyst Addition: Carefully add concentrated sulfuric acid (13.5 g, 254 mmol) to the solution while stirring.[3]

-

Reflux: Heat the reaction mixture to reflux and maintain for 16 hours.[3]

-

Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate (100 mL).[3]

-

Extraction: Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (50 mL), water (50 mL), and finally brine (50 mL).[3]

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product as a colorless liquid.[3]

Method 2: From 3-Chloro-2,2-dimethylpropionic Acid

This synthetic route involves a nucleophilic substitution reaction using sodium methoxide.[9]

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 3-chloro-2,2-dimethylpropionic acid (30.0 g, 0.22 mol) in absolute methanol (100 mL), add a 25% methanolic solution of sodium methoxide (35.6 g, 0.66 mol) dropwise. The reaction is exothermic.[9]

-

Reflux: Upon completion of the addition, heat the reaction mixture at reflux for 4 hours.[9]

-

Cooling: Cool the mixture to ambient temperature and continue stirring for one hour.[9]

-

Acidification & Extraction: Acidify the reaction mixture with concentrated hydrochloric acid and add 150 mL of water. Extract the mixture with four 100 mL portions of methylene chloride.[9]

-

Purification: Combine the organic extracts, dry with magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the product as an oil.[9]

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various commercial products, including liquid crystal materials, dyes, plasticizers, and the herbicide isoxaflutole.[3]

In the realm of drug development, while the title compound itself is not a therapeutic agent, its structural motif is of significant interest. Research has shown that derivatives of the closely related structure, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, function as potent Histone Deacetylase (HDAC) inhibitors.[10] These synthesized derivatives have demonstrated selective anti-proliferative activity against colon cancer cells, highlighting the potential of this chemical scaffold in oncology research.[10]

Safety and Handling

This compound is a combustible liquid and can cause irritation to the skin, eyes, and respiratory system.[2][4][7][11] Proper personal protective equipment (PPE), including gloves and eye/face protection, should be used when handling this chemical.[2][12]

| Hazard Type | GHS Codes | Risk & Safety Phrases | Source(s) |

| Flammability | H227 (Combustible liquid) | - | [7][11] |

| Health Hazards | H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation) | R36/37/38 (Irritating to eyes, respiratory system and skin)S26, S36/37/39 | [2][3][4][12] |

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[12] Handling: Use in a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[12] Facilities should be equipped with an eyewash station and a safety shower.[12]

References

- 1. CAS 14002-80-3: this compound [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. HYDROXYPIVALIC ACID METHYL ESTER | 14002-80-3 [chemicalbook.com]

- 4. Methyl 3-hydroxypivalate | C6H12O3 | CID 84152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 14002-80-3 this compound AKSci Z4147 [aksci.com]

- 8. 14002-80-3|this compound|BLD Pharm [bldpharm.com]

- 9. prepchem.com [prepchem.com]

- 10. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]

- 11. Methyl 3-hydroxy-2-methylpropanoate | C5H10O3 | CID 521128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Physical Properties of Methyl Hydroxypivalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl hydroxypivalate (also known as methyl 3-hydroxy-2,2-dimethylpropanoate). The information presented herein is intended to support research, development, and quality control activities where this compound is utilized. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of these properties are provided.

Core Physical Properties of Methyl Hydroxypivalate

Methyl hydroxypivalate is a colorless to almost colorless clear liquid at room temperature.[1][2] It is an important intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers. A precise understanding of its physical properties is crucial for its effective application and handling in a laboratory and industrial setting.

Quantitative Data Summary

The key physical properties of methyl hydroxypivalate are summarized in the table below. These values represent a consensus from publicly available data.

| Property | Value | Units |

| Molecular Formula | C₆H₁₂O₃ | - |

| Molecular Weight | 132.16 | g/mol [3][4][5][6] |

| Boiling Point | 177 - 178 | °C[1][3][7][8] |

| Melting Point | -16 | °C[1][2][3][5][7] |

| Density | 1.036 - 1.04 | g/mL at 20-25 °C[1][3][7][8] |

| Refractive Index | 1.428 - 1.43 | n²⁰/D[1][3][8] |

| Solubility in Water | Soluble | -[1][3][8] |

| Flash Point | 76 - 77 | °C[1][7] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the key physical properties of methyl hydroxypivalate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For methyl hydroxypivalate, a common and reliable method is the capillary method using a Thiele tube or a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of methyl hydroxypivalate is introduced into a small test tube or a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the liquid within the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heat-transfer fluid (such as paraffin oil or silicone oil) within a Thiele tube or placed in the heating block of a melting point apparatus.

-

Heating: The apparatus is heated gently and uniformly. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: The heating rate is controlled to be slow near the expected boiling point. The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Confirmation: The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is noted. This temperature should be very close to the boiling point. For accuracy, the determination should be repeated at least twice, and the average value reported.

Determination of Melting Point

As methyl hydroxypivalate has a melting point of -16 °C, its determination requires a cooling bath rather than a heating apparatus. The principle remains the observation of a phase transition.

Methodology:

-

Sample Preparation: A small amount of liquid methyl hydroxypivalate is placed in a capillary tube.

-

Apparatus Setup: The capillary tube is attached to a low-temperature thermometer. The assembly is placed in a cooling bath (e.g., a mixture of dry ice and acetone or a cryostat).

-

Cooling and Observation: The bath is cooled slowly. The temperature is constantly monitored. The melting point is recorded as the temperature at which the liquid solidifies.

-

Confirmation: The solidified sample is allowed to slowly warm up, and the temperature at which the solid completely transitions back to a liquid is also recorded. The melting point is the temperature at which the solid and liquid phases are in equilibrium.

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or by the principle of buoyancy.

Methodology (using a pycnometer):

-

Pycnometer Preparation: A clean and dry pycnometer of a known volume is weighed accurately (m₁).

-

Sample Filling: The pycnometer is filled with methyl hydroxypivalate, ensuring no air bubbles are trapped. The temperature of the liquid should be controlled and recorded (e.g., 20 °C).

-

Weighing: The filled pycnometer is weighed accurately (m₂).

-

Calculation: The mass of the methyl hydroxypivalate is calculated by subtracting the mass of the empty pycnometer (m₂ - m₁). The density (ρ) is then calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.

Determination of Solubility in Water

A standard method to determine the solubility of a liquid in water is the shake-flask method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of methyl hydroxypivalate is added to a known volume of distilled water in a flask with a stopper.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, the mixture is allowed to stand undisturbed in the constant temperature bath to allow for the separation of the undissolved methyl hydroxypivalate. If an emulsion forms, centrifugation may be required.

-

Analysis: A sample of the aqueous layer is carefully removed, ensuring no undissolved droplets are included. The concentration of methyl hydroxypivalate in the aqueous sample is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The determined concentration represents the solubility of methyl hydroxypivalate in water at that specific temperature.

Visualizations

The following diagrams illustrate key workflows relevant to the characterization of methyl hydroxypivalate.

References

- 1. thinksrs.com [thinksrs.com]

- 2. mt.com [mt.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. phillysim.org [phillysim.org]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. store.astm.org [store.astm.org]

- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 3-hydroxy-2,2-dimethylpropanoate

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-hydroxy-2,2-dimethylpropanoate, a key organic intermediate. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Proton Environments

This compound, also known as methyl 3-hydroxypivalate, possesses the chemical formula C₆H₁₂O₃.[1] Its structure is characterized by a methyl ester group, a quaternary carbon substituted with two methyl groups (gem-dimethyl), and a primary alcohol. This arrangement gives rise to four distinct proton environments, which are fundamental to interpreting its ¹H NMR spectrum.

-

-OCH₃ (a): Three equivalent protons of the methyl ester group.

-

-C(CH₃)₂ (b): Six equivalent protons of the two methyl groups attached to the same carbon.

-

-CH₂OH (c): Two equivalent protons of the methylene group adjacent to the hydroxyl group.

-

-OH (d): One proton of the hydroxyl group.

¹H NMR Spectral Data

The chemical shifts, multiplicities, and integration of the proton signals are influenced by the solvent used for the NMR analysis. Below is a summary of the experimental data in deuterated dimethyl sulfoxide (DMSO-d₆) and a predicted spectrum in deuterated chloroform (CDCl₃), a more common solvent for such compounds.

Data Presentation

Table 1: Experimental ¹H NMR Data for this compound in DMSO-d₆

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 3.71 | Singlet (s) | 3H | -OCH₃ |

| c | 3.56 | Singlet (s) | 2H | -CH₂OH |

| d | 2.05-2.04 | Multiplet (m) | 1H | -OH |

| b | 1.19 | Singlet (s) | 6H | -C(CH₃)₂ |

Note: The data presented in Table 1 is based on an experimental spectrum in DMSO-d₆.[2] The observation of a singlet for the -CH₂ protons and a multiplet for the -OH proton may be due to the rate of proton exchange in this solvent.

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃

| Signal Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

| a | ~3.7 | Singlet (s) | 3H | -OCH₃ |

| c | ~3.5 | Doublet (d) | 2H | -CH₂OH |

| d | Variable (broad singlet or triplet) | Triplet (t) or Broad Singlet (br s) | 1H | -OH |

| b | ~1.2 | Singlet (s) | 6H | -C(CH₃)₂ |

Note: The data in Table 2 is a prediction based on standard proton chemical shift values and coupling constants. In a non-polar solvent like CDCl₃, the hydroxyl proton is expected to couple with the adjacent methylene protons, resulting in a triplet, while the methylene protons would appear as a doublet. The exact chemical shift and multiplicity of the -OH proton can vary depending on concentration and sample purity.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed methodology for acquiring the ¹H NMR spectrum of a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of high-purity this compound.

-

Solvent Selection: Choose an appropriate deuterated solvent, typically CDCl₃ or DMSO-d₆. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.

-

Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution, as this can affect the spectral resolution.

Instrument Setup and Data Acquisition

-

Spectrometer Preparation: Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR probe.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve the best possible resolution.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR spectrum of a small molecule, a few scans are typically sufficient.

-

Data Acquisition: Acquire the Free Induction Decay (FID) data.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integration and Peak Picking: Integrate the signals to determine the relative number of protons for each peak and identify the precise chemical shifts.

Visualization of Structure and Spectral Correlation

The following diagrams illustrate the chemical structure of this compound and the logical correlation between the different proton environments and their expected signals in the ¹H NMR spectrum.

References

An In-depth Technical Guide on the 13C NMR Characterization of Methyl 3-hydroxy-2,2-dimethylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of methyl 3-hydroxy-2,2-dimethylpropanoate. It includes detailed experimental protocols, a summary of predicted 13C NMR data, and a visual representation of the molecular structure with corresponding spectral assignments. This document is intended to serve as a valuable resource for scientists engaged in chemical analysis, synthesis, and drug development.

Introduction

This compound, also known as methyl hydroxypivalate, is a carboxylic acid ester. Its chemical structure contains several distinct carbon environments, making 13C NMR spectroscopy an essential tool for its identification and characterization. This technique provides valuable information about the carbon skeleton of the molecule, confirming its structure and purity.

Predicted 13C NMR Spectral Data

Due to the limited availability of public experimental spectra, the following 13C NMR chemical shift data is based on computational predictions. These predictions offer a reliable estimate of the expected chemical shifts and are instrumental for spectral assignment.

The structure of this compound features five unique carbon atoms. The predicted chemical shifts for each carbon in a standard deuterated chloroform (CDCl₃) solvent are presented in Table 1.

| Carbon Atom | IUPAC Name Position | Predicted Chemical Shift (δ) in ppm |

| C1 | Carbonyl Carbon (C=O) | 177.0 |

| C2 | Quaternary Carbon (C(CH₃)₂) | 46.0 |

| C3 | Methylene Carbon (CH₂OH) | 70.0 |

| C4 | Methyl Carbons (C(CH₃)₂) | 22.0 |

| C5 | Methoxy Carbon (OCH₃) | 52.0 |

Note: Chemical shifts are predicted and referenced to tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed methodology for acquiring the 13C NMR spectrum of this compound, based on standard laboratory practices for small organic molecules.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single carbon resonance at approximately 77.16 ppm, which can be used as an internal reference.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer Parameters

The data should be acquired on a standard NMR spectrometer, for example, a 400 MHz instrument.

-

Nucleus: ¹³C

-

Spectrometer Frequency: Approximately 100.6 MHz for a 400 MHz ¹H spectrometer.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

3.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the CDCl₃ solvent peak at approximately 77.16 ppm.

Visualization of Molecular Structure and 13C NMR Assignments

The following diagram illustrates the chemical structure of this compound with each unique carbon atom labeled. The predicted 13C NMR chemical shifts are assigned to their respective carbons.

Caption: Predicted 13C NMR assignments for this compound.

Conclusion

This technical guide provides a framework for the 13C NMR characterization of this compound. The predicted spectral data offers a strong reference point for experimental work, and the detailed experimental protocol outlines the necessary steps for acquiring high-quality spectra. The provided visualization aids in the straightforward assignment of the carbon signals. This information is crucial for the verification of the compound's structure in various scientific and industrial applications, including quality control in drug manufacturing and as a reference in synthetic chemistry.

An In-depth Technical Guide to the FT-IR Analysis of Methyl 3-hydroxy-2,2-dimethylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of methyl 3-hydroxy-2,2-dimethylpropanoate. This analysis is critical for the structural elucidation and quality control of this compound, which serves as a valuable building block in organic synthesis and drug development. This document outlines the expected vibrational frequencies, a detailed experimental protocol for acquiring the FT-IR spectrum, and a visual representation of the functional group correlations.

Data Presentation: Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the presence of key functional groups: a hydroxyl group (-OH), an ester group (-COOCH

3| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3600-3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| ~2960-2850 | Strong | C-H Stretch | Methyl (-CH |

| ~1750-1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1470-1450 | Medium | C-H Bend | Methyl (-CH |

| ~1300-1000 | Strong | C-O Stretch | Ester and Alcohol |

Experimental Protocols

The following section details the methodology for obtaining the FT-IR spectrum of this compound, which is a liquid at room temperature.

Method 1: Neat Liquid Film on Salt Plates

-

Sample Preparation : Place one to two drops of this compound onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Film Formation : Gently place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

-

Spectrometer Setup : Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the empty spectrometer.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum and is typically displayed in terms of transmittance or absorbance.

Method 2: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation : Directly apply a small drop of this compound onto the surface of the ATR crystal (e.g., diamond or zinc selenide).

-

Spectrometer Setup : Ensure the ATR accessory is correctly installed in the FT-IR spectrometer.

-

Data Acquisition :

-

Collect a background spectrum with the clean, empty ATR crystal.

-

Collect the sample spectrum. A pressure arm may be used to ensure good contact between the liquid sample and the crystal.

-

Acquire the spectrum over the range of 4000 to 650 cm⁻¹ (the lower limit is often determined by the ATR crystal material).

-

-

Data Processing : The instrument software will automatically process the data to produce the final absorbance or transmittance spectrum.

Mandatory Visualization

The following diagrams illustrate the logical relationships in the FT-IR analysis of this compound.

Caption: Correlation of functional groups to IR absorptions.

Caption: Experimental workflow for FT-IR analysis.

References

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 4. allsubjectjournal.com [allsubjectjournal.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Solubility of Methyl 3-hydroxy-2,2-dimethylpropanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-hydroxy-2,2-dimethylpropanoate. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust, generalized experimental protocol for researchers to determine its solubility in various organic solvents. The methodologies described are based on well-established scientific principles for solubility determination.

Introduction

This compound (CAS No. 14002-80-3) is an organic compound that is soluble in organic solvents and also soluble in water.[1][2][3] Its structure, featuring both a hydroxyl group and an ester, suggests that it can participate in hydrogen bonding, which influences its physical properties such as boiling point and solubility.[1] Understanding its solubility in different organic solvents is crucial for its application in various chemical processes, including synthesis, purification, and formulation development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in publicly accessible scientific literature or chemical databases. Researchers are encouraged to use the experimental protocols outlined in this guide to generate precise solubility data for their specific applications. The following table provides a template for recording experimentally determined solubility values.

Table 1: Template for Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Mole Fraction (x₁) | Method of Analysis |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| User-defined |

Experimental Protocols

The following section details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Caption: Experimental workflow for solubility determination.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known mass or volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath.

-

Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is established. Preliminary studies may be necessary to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to rest for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Accurately weigh the volumetric flask containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the flask under reduced pressure or in a fume hood.

-

Once the solvent is fully evaporated, weigh the flask again to determine the mass of the dissolved solute.

-

The solubility can then be calculated in terms of g/100g of solvent.

-

For lower solubilities or for cross-validation, analytical methods like HPLC or UV-Vis spectrophotometry can be used.

-

Method Development:

-

HPLC: Develop an isocratic or gradient HPLC method capable of separating and quantifying this compound from any potential impurities. A common setup might involve a C18 column with a mobile phase of methanol and water.

-

UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent by scanning a dilute solution across a range of UV-Vis wavelengths.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of the compound in the solvent of interest.

-

Analyze each standard using the developed HPLC or UV-Vis method and plot a graph of response (e.g., peak area or absorbance) versus concentration.

-

The resulting linear equation will be used to determine the concentration of the unknown saturated solutions.

-

-

Sample Analysis:

-

After filtration, dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted solution and use the calibration curve to determine the concentration of this compound in the saturated solution.

-

Thermodynamic Modeling

Once experimental solubility data is obtained at different temperatures, thermodynamic models can be used to correlate the data and derive important thermodynamic properties of the solution process.

Caption: Data analysis workflow for solubility studies.

Commonly used models include:

-

The Apelblat Equation: An empirical model that relates the mole fraction solubility (x₁) to temperature (T in Kelvin).

-

ln(x₁) = A + B/T + C*ln(T)

-

Where A, B, and C are model parameters obtained by fitting the experimental data.

-

-

The van't Hoff Equation: This model describes the temperature dependence of the solubility and can be used to calculate the enthalpy of solution (ΔH°_sol) and entropy of solution (ΔS°_sol).

-

ln(x₁) = -ΔH°_sol / (R*T) + ΔS°_sol / R

-

Where R is the ideal gas constant. A plot of ln(x₁) versus 1/T should be linear.

-

These models are invaluable for interpolating solubility at different temperatures and for gaining insight into the dissolution process. A positive enthalpy of solution, for instance, indicates that the dissolution process is endothermic and that solubility will increase with temperature.

References

An In-depth Technical Guide to the Chemical Stability and Reactivity of Methyl 3-hydroxy-2,2-dimethylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxy-2,2-dimethylpropanoate is a bifunctional molecule of interest in various chemical and pharmaceutical applications. Its utility as a synthetic building block necessitates a thorough understanding of its chemical stability and reactivity. This technical guide provides a comprehensive overview of the stability of this compound under various conditions and its reactivity with common reagents. Key topics covered include its thermal decomposition, hydrolysis, oxidation, and reduction. This document aims to be a valuable resource for researchers and professionals by summarizing quantitative data, providing detailed experimental protocols, and illustrating key chemical transformations.

Chemical Identity and Physical Properties

This compound, also known as methyl hydroxypivalate, is a clear, colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14002-80-3 | [2][3][4] |

| Molecular Formula | C6H12O3 | [2][4] |

| Molecular Weight | 132.16 g/mol | [2] |

| Boiling Point | 177-178 °C at 740 mmHg | [5] |

| Density | 1.036 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.428 | [5] |

| Storage | Sealed in a dry place at room temperature | [1] |

Chemical Stability

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses. The primary degradation pathways are thermal decomposition and hydrolysis.

Thermal Stability

This compound undergoes unimolecular decomposition in the gas phase at elevated temperatures. The primary products of this decomposition are methyl isobutyrate and formaldehyde.[6][7] This reaction follows a first-order rate law.[6][7]

The kinetics of this decomposition have been studied in a static system, yielding the following Arrhenius expression for the rate coefficient (k) as a function of temperature (T):[6][7]

log k (s⁻¹) = (11.43 ± 0.57) - (180.4 ± 7.2 kJ mol⁻¹) / (2.303RT)

This study was conducted in the temperature range of 349-410 °C and a pressure range of 64-162 Torr.[6][7] The decomposition is proposed to proceed through a concerted, non-synchronous transition state where the hydroxyl hydrogen is abstracted by the carbonyl oxygen of the ester.[6]

Experimental Protocol: Determination of Thermal Decomposition Kinetics

This protocol describes a general method for studying the gas-phase thermal decomposition of a volatile compound like this compound in a static system.

Objective: To determine the rate constant and activation energy for the thermal decomposition of this compound.

Apparatus:

-

Static pyrolysis apparatus (e.g., a Pyrex reaction vessel of known volume)

-

High-vacuum line

-

Temperature-controlled furnace

-

Pressure transducer

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Vessel Preparation: The Pyrex reaction vessel is thoroughly cleaned and, if necessary, "seasoned" by coating its internal surface to minimize surface-catalyzed reactions. For the decomposition of this compound, seasoning with allyl bromide has been shown to promote a homogeneous, unimolecular reaction.[6][7]

-

Sample Introduction: A known pressure of this compound vapor is introduced into the heated reaction vessel, which is maintained at a constant temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by measuring the total pressure increase over time using the pressure transducer. Alternatively, small aliquots of the gas mixture can be periodically withdrawn and analyzed by GC-MS to determine the concentration of the reactant and products.

-

Data Analysis:

-

For a first-order reaction, a plot of ln(P₀/P) versus time will be linear, where P₀ is the initial pressure of the reactant and P is the pressure at time t. The slope of this line gives the rate constant (k).

-

The experiment is repeated at several different temperatures to obtain a series of rate constants. .

-

The activation energy (Ea) and the pre-exponential factor (A) are determined from the Arrhenius plot of ln(k) versus 1/T.

-

Hydrolytic Stability

Esters are susceptible to hydrolysis, which can be catalyzed by both acid and base. The hydrolysis of this compound will yield 3-hydroxy-2,2-dimethylpropanoic acid and methanol.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. This process is irreversible as the resulting carboxylate is deprotonated.

Experimental Protocol: Determination of Hydrolytic Stability

This protocol provides a general method for assessing the hydrolytic stability of an ester at different pH values.

Objective: To determine the rate of hydrolysis of this compound at various pH levels.

Materials:

-

This compound

-

Buffer solutions of various pH (e.g., pH 4, 7, and 9)

-

Constant temperature bath or incubator

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV or MS)

-

Autosampler vials

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or methanol).

-

Reaction Setup: For each pH to be tested, add a small aliquot of the stock solution to a known volume of the buffer solution in a sealed vial to achieve the desired final concentration. Ensure the amount of organic solvent is minimal to avoid affecting the pH and reaction kinetics.

-

Incubation: Place the reaction vials in a constant temperature bath (e.g., 37 °C or 50 °C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quenching: Quench the reaction in the aliquot, if necessary, by adding a suitable reagent (e.g., a strong acid or base to neutralize the buffer and halt the reaction) or by immediate dilution with the mobile phase and injection into the HPLC.

-

Analysis: Analyze the samples by HPLC to determine the concentration of the remaining this compound.

-

Data Analysis: Plot the concentration of the ester versus time for each pH. The rate of hydrolysis can be determined from the slope of this plot. For a pseudo-first-order reaction, a plot of the natural logarithm of the concentration versus time will be linear, and the slope will be the negative of the rate constant.

Chemical Reactivity

This compound possesses two reactive functional groups: a primary alcohol and a methyl ester. This allows for a range of chemical transformations.

Oxidation of the Hydroxyl Group

The primary alcohol in this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

-

Oxidation to the Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium chlorochromate (PCC) and the conditions for a Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine).

-

Oxidation to the Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate or chromic acid (Jones reagent), will typically oxidize the primary alcohol to a carboxylic acid.

Experimental Protocol: Oxidation of this compound to the Aldehyde (Swern Oxidation)

Objective: To synthesize methyl 3-formyl-2,2-dimethylpropanoate.

Reagents:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (anhydrous)

-

This compound

-

Triethylamine (anhydrous)

Procedure:

-

Activation of DMSO: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride in anhydrous dichloromethane. Cool the solution to -78 °C (a dry ice/acetone bath). To this, add a solution of DMSO in anhydrous dichloromethane dropwise, ensuring the temperature remains below -60 °C. Stir the mixture for a short period.

-

Addition of the Alcohol: Add a solution of this compound in anhydrous dichloromethane dropwise to the activated DMSO solution, again maintaining the low temperature.

-

Formation of the Ylide: After stirring for a period, add anhydrous triethylamine dropwise. The reaction mixture is typically stirred for some time at -78 °C and then allowed to warm to room temperature.

-

Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.

Reduction of the Ester Group

The methyl ester group can be reduced to a primary alcohol using strong reducing agents. This reaction converts this compound into 2,2-dimethyl-1,3-propanediol.

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

-

Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions.

Experimental Protocol: Reduction of this compound to 2,2-dimethyl-1,3-propanediol

Objective: To synthesize 2,2-dimethyl-1,3-propanediol.

Reagents:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

This compound

-

A suitable work-up solution (e.g., water followed by dilute acid, or a Fieser work-up with Na₂SO₄·10H₂O)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether or THF.

-

Addition of the Ester: Add a solution of this compound in the same anhydrous solvent dropwise to the LiAlH₄ suspension. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is typically heated at reflux for a period to ensure complete reduction.

-

Work-up: Cool the reaction mixture in an ice bath. Carefully and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a dilute acid solution (e.g., HCl or H₂SO₄) until the aluminum salts dissolve. Alternatively, a Fieser work-up can be performed by the sequential addition of water and then aqueous NaOH, followed by filtration to remove the aluminum salts.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with the ether solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol. The product can be further purified by distillation or recrystallization.

Reactivity in the Context of Drug Development

This compound and its derivatives can serve as versatile building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, derivatives of this compound have been synthesized and investigated for their potential as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.[8]

The bifunctional nature of this molecule allows for various synthetic strategies:

-

The hydroxyl group can be used as a handle for further functionalization, such as etherification or esterification, to introduce different substituents.

-

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.[8]

The stability and predictable reactivity of this compound make it a reliable starting material for the construction of complex molecular architectures required in drug discovery and development.

Signaling Pathways and Experimental Workflows

While this compound is not known to be directly involved in biological signaling pathways, its derivatives can be designed to interact with specific biological targets. The following diagram illustrates a generalized workflow for the utilization of this compound in the early stages of drug discovery.

Caption: A generalized workflow for utilizing this compound in drug discovery.

The following diagram illustrates the key reactivity of the functional groups of this compound.

Caption: A summary of the key chemical reactions of this compound.

Conclusion

This compound is a valuable synthetic intermediate with well-defined, albeit somewhat limitedly documented, stability and reactivity profiles. Its thermal decomposition pathway and kinetics have been elucidated, providing a solid foundation for its use at elevated temperatures. While specific hydrolysis rate constants are not widely published, its behavior is expected to follow general principles of ester chemistry. The presence of both a primary alcohol and a methyl ester group allows for selective chemical transformations, making it a versatile building block in organic synthesis, including for applications in drug discovery. The experimental protocols provided in this guide offer a starting point for further investigation and utilization of this compound in a research and development setting.

References

- 1. HYDROXYPIVALIC ACID METHYL ESTER | 14002-80-3 [chemicalbook.com]

- 2. Methyl 3-hydroxypivalate | C6H12O3 | CID 84152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 14002-80-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms for methyl 3-hydroxy-2,2-dimethylpropanoate

An In-depth Technical Guide to Methyl 3-hydroxy-2,2-dimethylpropanoate and Its Synonyms

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds, including their various synonyms and properties, is paramount. This guide provides a detailed overview of this compound, a versatile organic compound.

Synonyms and Chemical Identifiers

This compound is known by several other names in scientific literature and commercial databases. Utilizing the correct synonym is crucial for effective database searching and clear communication in research.

| Synonym | Source |

| Methyl 3-hydroxypivalate | [1][2] |

| Hydroxypivalic Acid Methyl Ester | [2][3] |

| Methyl 2,2-dimethyl-3-hydroxypropionate | [2][3][4] |

| Methyl Hydroxypivalate | [2][3] |

| Propanoic acid, 3-hydroxy-2,2-dimethyl-, methyl ester | [1][2] |

| 3-hydroxy-2,2-dimethylpropionic acid methyl ester | [1] |

| 2,2-Dimethyl-3-hydroxypropionic Acid Methyl Ester | [2] |

| Methyl β-hydroxypivalate | [5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing experiments, understanding its behavior in different environments, and for safety considerations.

| Property | Value | Source |

| CAS Number | 14002-80-3 | [1][6][7] |

| Molecular Formula | C6H12O3 | [2][6][7] |

| Molecular Weight | 132.16 g/mol | [1][3][7] |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Melting Point | -16 °C | [3][7] |

| Boiling Point | 177-178 °C at 740 mmHg | [3][4][8] |

| Density | 1.036 g/mL at 25 °C | [3][4][8] |

| Refractive Index | n20/D 1.428 | [3][4][8] |

| Flash Point | 169 °F (76 °C) - closed cup | [3][4] |

| Water Solubility | Soluble | [3] |

| EINECS Number | 237-805-3 | [7][8] |

| MDL Number | MFCD00009707 | [7][8] |

| InChI Key | KJRFTNVYOAGTHK-UHFFFAOYSA-N | [2][3][6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Synthesis from 3-chloro-2,2-dimethylpropionic acid

This method involves the reaction of 3-chloro-2,2-dimethylpropionic acid with sodium methoxide in methanol.[9]

Experimental Protocol:

-

To a stirred solution of 30.0 grams (0.22 mole) of 3-chloro-2,2-dimethylpropionic acid in 100 ml of absolute methanol, add 35.6 grams (0.66 mole) of a 25% methanolic solution of sodium methoxide dropwise.

-

The reaction is exothermic, causing the temperature to rise to 40°C.

-

After the addition is complete, heat the reaction mixture at reflux for 4 hours.

-

Cool the mixture to ambient temperature and stir for one hour.

-

Acidify the reaction mixture with concentrated hydrochloric acid and add 150 ml of water.

-

Extract the mixture with four 100 ml portions of methylene chloride.

-

Combine the organic extracts and dry them with magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield methyl 3-hydroxy-2,2-dimethylpropionate as an oil (20.8 grams).[9]

References

- 1. Methyl 3-hydroxypivalate | C6H12O3 | CID 84152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. HYDROXYPIVALIC ACID METHYL ESTER | 14002-80-3 [chemicalbook.com]

- 4. 2,2-二甲基-3-羟基丙酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. CAS 14002-80-3: this compound [cymitquimica.com]

- 7. 14002-80-3 this compound AKSci Z4147 [aksci.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to Methyl 3-hydroxy-2,2-dimethylpropanoate: A Key Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-hydroxy-2,2-dimethylpropanoate, a versatile chemical intermediate, holds a significant position in the landscape of organic synthesis, particularly in the development of pharmaceuticals. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and notable applications, with a focus on its role in drug discovery and development. Detailed experimental protocols, quantitative data, and visualizations are presented to serve as a valuable resource for laboratory and research professionals.

Chemical Identity and Properties

This compound, also known by synonyms such as Methyl hydroxypivalate and 2,2-Dimethyl-3-hydroxypropionic acid methyl ester, is a clear, colorless to pale yellow liquid.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 14002-80-3 | [4][5] |

| Molecular Formula | C₆H₁₂O₃ | [4][5] |

| Molecular Weight | 132.16 g/mol | [4][5] |

| Boiling Point | 177-178 °C at 740 mmHg | [2][6] |

| Melting Point | -16 °C | [3] |

| Density | 1.036 g/mL at 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.428 | [2][6] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. The selection of a particular method often depends on the availability of starting materials, desired yield, and reaction conditions. Below are detailed protocols for two common synthetic approaches.

Synthesis from 3-chloro-2,2-dimethylpropionic acid

This method involves the reaction of 3-chloro-2,2-dimethylpropionic acid with sodium methoxide in methanol.

Experimental Protocol:

-

In a suitable reaction vessel, a solution of 30.0 grams (0.22 mole) of 3-chloro-2,2-dimethylpropionic acid in 100 ml of absolute methanol is prepared and stirred.

-

To this solution, 35.6 grams (0.66 mole) of a 25% methanolic solution of sodium methoxide is added dropwise. The reaction is exothermic, causing the temperature to rise to approximately 40°C.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained for 4 hours.

-

The mixture is then cooled to ambient temperature and stirred for an additional hour.

-

Acidification is carried out using concentrated hydrochloric acid, followed by the addition of 150 ml of water.

-

The product is extracted with four 100 ml portions of methylene chloride.

-

The combined organic extracts are dried over magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield this compound as an oil.

Yield: 20.8 grams.

Synthesis Workflow from 3-chloro-2,2-dimethylpropionic acid

Caption: Synthesis of this compound.

Fischer Esterification of 3-Hydroxy-2,2-dimethylpropionic Acid

This classic method involves the acid-catalyzed esterification of the corresponding carboxylic acid with methanol.[7][8][9]

Experimental Protocol:

-

Dissolve 15.00 g (127.0 mmol) of 3-Hydroxy-2,2-dimethylpropionic acid in 200 mL of methanol in a round-bottom flask.[3]

-

Carefully add 13.5 g (254 mmol) of concentrated sulfuric acid to the solution while stirring.[3]

-

Heat the reaction mixture to reflux and maintain for 16 hours.[3]

-

After cooling, concentrate the reaction mixture under vacuum.

-

Dilute the residue with 100 mL of ethyl acetate and wash sequentially with two 50 mL portions of water, 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.[3]

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Remove the solvent under vacuum to obtain Methyl 3-hydroxy-2,2-dimethylpropionate as a colorless liquid.[3]

Yield: 6.4 g (57.2%).[3]

Fischer Esterification Workflow

References

- 1. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0287415) [np-mrd.org]

- 2. Methyl 2,2-dimethyl-3-hydroxypropionate 98 14002-80-3 [sigmaaldrich.com]

- 3. HYDROXYPIVALIC ACID METHYL ESTER | 14002-80-3 [chemicalbook.com]

- 4. Methyl 3-hydroxypivalate | C6H12O3 | CID 84152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. athabascau.ca [athabascau.ca]

- 9. community.wvu.edu [community.wvu.edu]

The Biological Frontier of Methyl 3-Hydroxy-2,2-dimethylpropanoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities associated with derivatives of methyl 3-hydroxy-2,2-dimethylpropanoate. The core focus of this document is to present a comprehensive overview of the current scientific findings, with a particular emphasis on anticancer and antimicrobial properties. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development by consolidating quantitative data, detailing experimental methodologies, and visualizing key biological pathways and workflows.

Anticancer Activity of this compound Derivatives

Recent research has highlighted the potential of this compound derivatives as selective anticancer agents. Specifically, a series of compounds based on the structure of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have demonstrated significant inhibitory effects on the proliferation of human colon cancer cells (HCT-116).

Quantitative Anticancer Activity Data

The antiproliferative activity of synthesized methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives was evaluated against the HCT-116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency. Notably, several derivatives exhibited significant cytotoxicity against this cancer cell line.

| Compound | Derivative Structure | IC50 (µg/mL) against HCT-116 Cells |

| 7a | N-benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide | 0.12 |

| 7g | N-(4-methoxybenzyl)-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide | 0.12 |

| 7d | N-butyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide | 0.81 |

Table 1: In vitro anticancer activity of selected methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives against HCT-116 colon cancer cells.

Experimental Protocols for Anticancer Activity Assessment

-

Cell Line: Human colorectal carcinoma cell line HCT-116.

-

Culture Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculturing: When cells reach 70-80% confluency, they are detached using a 0.05% trypsin-EDTA solution. The cell suspension is then centrifuged, and the cell pellet is resuspended in fresh culture medium for passaging at a ratio of 1:3 to 1:10.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes characteristic of apoptosis.

-

Cell Treatment: HCT-116 cells are grown on coverslips in a 6-well plate and treated with the test compounds for 48 hours.

-

Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Following fixation, cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: The cells are then stained with a 1 µg/mL DAPI solution for 5 minutes in the dark.

-

Visualization: The coverslips are mounted on glass slides, and the cells are observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

Signaling Pathway and Experimental Workflow

The anticancer activity of these derivatives is believed to be mediated, in part, through the inhibition of the Heat Shock Protein 90 (HSP90) and TNF receptor-associated protein 1 (TRAP1) signaling pathway, which plays a crucial role in the survival of cancer cells.

Antimicrobial Activity of Structurally Related Derivatives

Derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid, which are structurally related to this compound, have been synthesized and screened for their antimicrobial properties. These compounds have shown promising activity against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these derivatives was determined by measuring their Minimum Inhibitory Concentration (MIC) values using the serial dilution method.

| Compound | Derivative Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| Compound A | 3-hydroxy-2-methylene-3-(4-chlorophenyl)propanoic acid | 16 | 32 | 32 |

| Compound B | 3-hydroxy-2-methylene-3-(4-nitrophenyl)propanoic acid | 32 | 64 | 64 |

| Compound C | 3-hydroxy-2-methylene-3-phenylpropanoic acid | 64 | 128 | 128 |

Table 2: Minimum Inhibitory Concentration (MIC) values of selected 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives.

Experimental Protocol for Antimicrobial Activity Assessment

The serial dilution method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: A series of twofold dilutions of the stock solution is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is prepared.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow for Antimicrobial Screening

The workflow for screening the antimicrobial activity of the derivatives involves a systematic process of synthesis, characterization, and microbiological testing.

Conclusion

The derivatives of this compound represent a promising class of compounds with diverse biological activities. The data and protocols presented in this guide highlight their potential as anticancer and antimicrobial agents. The demonstrated efficacy against colon cancer cells, coupled with a potential mechanism of action involving the HSP90/TRAP1 pathway, warrants further investigation and optimization of these molecules for therapeutic development. Similarly, the antimicrobial activity of structurally related compounds suggests that this chemical scaffold can be a valuable starting point for the discovery of new anti-infective agents. Future research should focus on expanding the library of these derivatives, exploring a wider range of biological targets, and conducting in vivo studies to validate their therapeutic potential. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-Hydroxy-2,2-dimethylpropanoate

Introduction